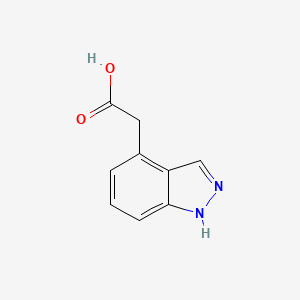

2-(1H-indazol-4-yl)acetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

2-(1H-indazol-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c12-9(13)4-6-2-1-3-8-7(6)5-10-11-8/h1-3,5H,4H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKKMMVLTZRIYDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=NNC2=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

902131-33-3 | |

| Record name | (1H-Indazol-4-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(1H-indazol-4-yl)acetic acid

Introduction

2-(1H-indazol-4-yl)acetic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of indazole, a bicyclic aromatic scaffold, it serves as a valuable building block for the synthesis of a wide range of biologically active molecules. The indazole nucleus is a well-established "privileged scaffold," known to interact with various biological targets, and the acetic acid moiety at the 4-position provides a crucial handle for further chemical modifications and pharmacophore elaboration.

This technical guide provides a comprehensive overview of the primary synthetic pathways for this compound, designed for researchers, scientists, and professionals in drug development. The methodologies presented are grounded in established chemical principles and supported by literature precedents, offering a blend of classical and contemporary synthetic strategies. Each pathway is discussed with an emphasis on the underlying chemical logic, experimental considerations, and the versatility of the approach.

Retrosynthetic Analysis

A retrosynthetic analysis of this compound reveals several logical disconnections, forming the basis for the synthetic strategies detailed in this guide. The primary approaches involve either the formation of the indazole ring on a precursor already bearing the acetic acid side chain or the introduction of the acetic acid moiety onto a pre-existing indazole core.

Caption: Retrosynthetic analysis of this compound.

Pathway 1: Elaboration of a Pre-formed Indazole Core

This classical and often highly convergent approach begins with a 4-substituted indazole, which is then chemically modified to introduce the acetic acid side chain. The choice of starting material dictates the subsequent reaction sequence.

1A: Arndt-Eistert Homologation of 1H-Indazole-4-carboxylic acid

The Arndt-Eistert reaction is a reliable method for the one-carbon homologation of a carboxylic acid.[1] This pathway commences with the readily available 1H-indazole-4-carboxylic acid.

Caption: Arndt-Eistert homologation pathway.

Causality Behind Experimental Choices:

-

Activation of the Carboxylic Acid: The initial step involves the conversion of the carboxylic acid to a more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. This is crucial for the subsequent acylation of diazomethane.

-

Diazomethane Reaction: Diazomethane is a key reagent that serves as a source of a methylene group. It reacts with the acid chloride to form a diazoketone intermediate. It is important to use an excess of diazomethane to neutralize the HCl generated during the reaction, which could otherwise lead to the formation of undesired chloromethyl ketone byproducts.[1]

-

Wolff Rearrangement: The diazoketone undergoes a Wolff rearrangement upon treatment with a silver(I) catalyst (e.g., Ag₂O) to form a ketene. This rearrangement is the cornerstone of the homologation process.[2]

-

Hydrolysis: The ketene is then trapped by water in the reaction mixture to yield the desired this compound.

Experimental Protocol: Arndt-Eistert Homologation

-

Acid Chloride Formation: To a solution of 1H-indazole-4-carboxylic acid in a suitable anhydrous solvent (e.g., dichloromethane), add an excess of thionyl chloride or oxalyl chloride. Reflux the mixture until the reaction is complete (monitored by TLC or IR spectroscopy). Remove the excess reagent and solvent under reduced pressure.

-

Diazoketone Synthesis: Dissolve the crude acid chloride in an anhydrous ether. Cool the solution to 0 °C and slowly add an ethereal solution of diazomethane until a persistent yellow color is observed. Stir the reaction at 0 °C for 1-2 hours.

-

Wolff Rearrangement and Hydrolysis: To the diazoketone solution, add a suspension of silver(I) oxide in water. Stir the mixture at room temperature or with gentle heating until the evolution of nitrogen ceases.

-

Work-up and Purification: Acidify the reaction mixture with a dilute acid and extract the product with an organic solvent. Purify the crude product by recrystallization or column chromatography.

1B: From 1H-Indazole-4-carbaldehyde via Strecker Synthesis

An alternative starting point is 1H-indazole-4-carbaldehyde, which is a commercially available intermediate. The Strecker synthesis provides a direct route to α-amino acids, which can be subsequently deaminated, or more practically, the intermediate α-aminonitrile can be hydrolyzed to the corresponding α-hydroxy acid, which can then be reduced. A more direct approach from the aldehyde is the formation of the corresponding cyanohydrin, followed by reduction and hydrolysis.

Caption: Synthesis from 1H-indazole-4-carbaldehyde.

Causality Behind Experimental Choices:

-

Cyanohydrin Formation and Conversion to Nitrile: The aldehyde is first converted to a cyanohydrin, which is then reduced to the acetonitrile. A common method involves the use of potassium cyanide and a bisulfite adduct of the aldehyde.

-

Nitrile Hydrolysis: The resulting (1H-indazol-4-yl)acetonitrile is then subjected to hydrolysis under acidic or basic conditions to yield the final carboxylic acid.[3]

Experimental Protocol: From 1H-Indazole-4-carbaldehyde

-

Acetonitrile Formation: To a solution of 1H-indazole-4-carbaldehyde in a suitable solvent, add a solution of sodium bisulfite. Stir until the adduct precipitates. Collect the adduct and react it with a solution of potassium cyanide to form the cyanohydrin, which is then reduced in situ or in a subsequent step to (1H-indazol-4-yl)acetonitrile.

-

Hydrolysis: Reflux the (1H-indazol-4-yl)acetonitrile with an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) or a strong base (e.g., NaOH) until the reaction is complete.

-

Work-up and Purification: If acidic hydrolysis is used, cool the reaction mixture and collect the precipitated product. If basic hydrolysis is used, acidify the reaction mixture to precipitate the product. Purify by recrystallization.

| Starting Material | Key Reactions | Advantages | Disadvantages |

| 1H-Indazole-4-carboxylic acid | Arndt-Eistert homologation | Well-established, good yields | Use of hazardous diazomethane |

| 1H-Indazole-4-carbaldehyde | Cyanohydrin formation, reduction, hydrolysis | Commercially available starting material | Multi-step, use of cyanide |

Pathway 2: Indazole Ring Formation on a Pre-functionalized Aromatic Ring

This approach involves constructing the indazole ring system on an aromatic precursor that already possesses the acetic acid side chain or a suitable precursor. A notable modern example of this strategy is the base-mediated condensation of 3-amino-3-(2-nitroaryl)propanoic acids.[4]

Caption: Indazole ring formation via reductive cyclization.

Causality Behind Experimental Choices:

-

Starting Material Synthesis: The synthesis of the required 3-amino-3-(2-nitro-3-methylphenyl)propanoic acid can be achieved from 2-nitro-3-methylbenzaldehyde through a series of reactions, including a condensation with malonic acid and subsequent amination.

-

Reductive Cyclization: The key step is the base-mediated reductive cyclization. The nitro group is reduced in situ, and the resulting amino group undergoes an intramolecular condensation to form the pyrazole ring of the indazole system. The use of ethanolamine as a solvent and a base like sodium hydroxide, often under microwave irradiation, facilitates this transformation.[4]

Experimental Protocol: Reductive Cyclization

-

Starting Material Synthesis: Synthesize 3-amino-3-(2-nitro-3-methylphenyl)propanoic acid from the corresponding aldehyde.

-

Cyclization: In a microwave vial, dissolve the 3-amino-3-(2-nitro-3-methylphenyl)propanoic acid in ethanolamine and add sodium hydroxide. Seal the vial and irradiate in a microwave reactor at a high temperature (e.g., 150-170 °C) for a specified time.

-

Work-up and Purification: After cooling, dilute the reaction mixture with water and acidify to precipitate the product. Extract the aqueous layer with an organic solvent. Combine the organic layers, dry, and concentrate. Purify the crude product by flash chromatography.

| Starting Material | Key Reaction | Advantages | Disadvantages |

| 3-Amino-3-(2-nitro-3-methylphenyl)propanoic acid | Base-mediated reductive cyclization | Modern and efficient method, tolerates various functional groups | Requires synthesis of a more complex starting material |

Pathway 3: From a 4-Substituted Indazole via a Nitrile Intermediate

This pathway is a variation of Pathway 1, but it warrants separate mention due to its practicality. It involves the introduction of a cyanomethyl group at the 4-position of the indazole, followed by hydrolysis of the nitrile.

Synthesis of 2-(7-nitro-1H-indazol-4-yl)acetonitrile and Subsequent Transformation

While not the exact target molecule, the synthesis of 2-(7-amino-1H-indazol-4-yl)acetonitrile from 2-(7-nitro-1H-indazol-4-yl)acetonitrile has been reported. This provides a strong indication of a viable route to the parent compound. The synthesis would likely start from a 4-halomethyl-1H-indazole or a related electrophile.

Caption: Synthesis via a nitrile intermediate.

Causality Behind Experimental Choices:

-

Cyanide Displacement: The synthesis of the acetonitrile intermediate is achieved through a nucleophilic substitution reaction where a halide on a methyl group at the 4-position of the indazole is displaced by a cyanide ion.

-

Hydrolysis: As in Pathway 1B, the nitrile is then hydrolyzed to the carboxylic acid.

Experimental Protocol: Via Nitrile Intermediate

-

Synthesis of 4-(Halomethyl)-1H-indazole: This starting material can be prepared from 4-methyl-1H-indazole via radical halogenation or from 1H-indazole-4-methanol via conversion of the alcohol to a halide.

-

Cyanation: React the 4-(halomethyl)-1H-indazole with sodium or potassium cyanide in a suitable polar aprotic solvent (e.g., DMSO or DMF).

-

Hydrolysis: Hydrolyze the resulting (1H-indazol-4-yl)acetonitrile as described in Pathway 1B.

| Starting Material | Key Reactions | Advantages | Disadvantages |

| 4-(Halomethyl)-1H-indazole | Cyanide displacement, hydrolysis | Utilizes common and well-understood reactions | Requires synthesis of the halomethyl intermediate |

Conclusion

The synthesis of this compound can be approached through several viable and robust pathways. The choice of the optimal route will depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the laboratory's capabilities and safety protocols.

-

Pathway 1 offers a convergent approach, building upon a pre-formed indazole core. The Arndt-Eistert homologation is a classic and effective method, though it involves the use of the hazardous reagent diazomethane. The route from 1H-indazole-4-carbaldehyde is a practical alternative given the commercial availability of the starting material.

-

Pathway 2 represents a more modern strategy, constructing the indazole ring in a later stage of the synthesis. This can be advantageous for introducing diversity in the indazole core.

-

Pathway 3 , proceeding through a nitrile intermediate, is a reliable and frequently used method for introducing a carboxylic acid moiety.

Each of these pathways provides a solid foundation for the synthesis of this compound and its derivatives, enabling further exploration of their potential in medicinal chemistry and other scientific disciplines.

References

An In-depth Technical Guide to 2-(1H-indazol-4-yl)acetic acid: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged bicyclic heteroaromatic system that is a cornerstone in modern medicinal chemistry. Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, anti-cancer, and antiviral properties. This guide focuses on a specific, yet important, member of this family: 2-(1H-indazol-4-yl)acetic acid. As a Senior Application Scientist, this document is designed to provide you with a comprehensive understanding of the chemical and physical properties, a robust synthesis protocol, and detailed analytical methodologies for the characterization of this compound. The insights provided herein are grounded in established scientific principles and aim to empower your research and development endeavors.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a drug candidate is fundamental to its development.[1] Below is a summary of the key properties of this compound.

| Property | Value | Source |

| CAS Number | 902131-33-3 | [1][2] |

| Molecular Formula | C₉H₈N₂O₂ | [1][2] |

| Molecular Weight | 176.17 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Melting Point | Predicted: ~168 °C (decomposition for 3-yl isomer) | [3] |

| Boiling Point | Predicted: ~434.3±20.0 °C (for 3-yl isomer) | [3] |

| Density | Predicted: ~1.437±0.06 g/cm³ (for 3-yl isomer) | [3] |

| pKa | Predicted: ~3.93±0.30 (for 3-yl isomer) | [3] |

| Appearance | Off-white to yellow solid (typical for indazole acetic acids) | [3] |

Note: Experimental data for the 4-yl isomer is limited. The provided melting point, boiling point, density, and pKa are predicted values or experimental values for the closely related 3-yl isomer and should be considered as estimates.

Solubility Profile

Synthesis of this compound

The synthesis of indazole acetic acids can be achieved through various synthetic routes. A common and effective method involves the cyclization of a suitably substituted phenylhydrazine derivative. The following protocol is adapted from established methods for the synthesis of related indazole acetic acids.[4][5]

Synthetic Pathway

Caption: Synthetic pathway for this compound.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-(1H-indazol-4-yl)acetate

-

To a solution of 4-methyl-2-nitrophenylhydrazine (1 equivalent) in ethanol, add ethyl glyoxalate (1.1 equivalents).

-

Heat the reaction mixture to reflux for 2-4 hours, monitoring the formation of the hydrazone intermediate by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture and add a catalytic amount of a strong acid, such as sulfuric acid or polyphosphoric acid.

-

Heat the mixture to 80-100 °C and stir for 12-24 hours until the cyclization is complete, as indicated by TLC.

-

Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain ethyl 2-(1H-indazol-4-yl)acetate.

Step 2: Hydrolysis to this compound

-

Dissolve the ethyl 2-(1H-indazol-4-yl)acetate (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (LiOH, 2-3 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 4-8 hours, monitoring the hydrolysis by TLC.

-

Once the reaction is complete, acidify the mixture with 1N HCl to a pH of 3-4.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting solid can be further purified by recrystallization to yield pure this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.[6]

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methylene protons of the acetic acid side chain, and the N-H proton of the indazole ring. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard, such as tetramethylsilane (TMS).

-

Aromatic Protons: Signals in the range of 7.0-8.0 ppm. The specific splitting patterns (e.g., doublets, triplets) will depend on the substitution pattern of the indazole ring.

-

Methylene Protons (-CH₂-): A singlet in the range of 3.5-4.5 ppm.

-

Carboxylic Acid Proton (-COOH): A broad singlet that can appear over a wide range, typically >10 ppm, and is often exchangeable with D₂O.

-

Indazole N-H Proton: A broad singlet, typically in the range of 10-13 ppm.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

-

Carbonyl Carbon (-C=O): A signal in the range of 170-180 ppm.

-

Aromatic Carbons: Signals in the range of 110-140 ppm.

-

Methylene Carbon (-CH₂-): A signal in the range of 30-40 ppm.

References

- 1. This compound | C9H8N2O2 | CID 70680386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 902131-33-3 [chemicalbook.com]

- 3. (1H-INDAZOL-3-YL)-ACETIC ACID | 26663-42-3 [amp.chemicalbook.com]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. diva-portal.org [diva-portal.org]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

An In-Depth Technical Guide to the Crystal Structure Analysis of 2-(1H-indazol-4-yl)acetic acid

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Understanding the three-dimensional structure of indazole derivatives is paramount for rational drug design, polymorphism control, and ensuring optimal physicochemical properties. This guide provides a comprehensive, field-proven workflow for the complete crystal structure analysis of 2-(1H-indazol-4-yl)acetic acid, a representative member of this vital chemical class. While a solved crystal structure for this specific molecule is not publicly available at the time of this writing, this document serves as a detailed roadmap for researchers, from initial synthesis and crystallization to advanced computational validation. We will explore the causality behind experimental choices, detail self-validating protocols, and ground our discussion in authoritative crystallographic standards. This guide is intended for researchers, scientists, and drug development professionals seeking to apply crystallographic techniques to novel indazole derivatives.

Introduction: The Significance of Solid-State Structure in Indazole-Based Drug Discovery

The spatial arrangement of atoms within a crystal lattice dictates a molecule's macroscopic properties, including solubility, stability, bioavailability, and tabletability. For active pharmaceutical ingredients (APIs), variations in this arrangement, known as polymorphism, can have profound consequences on drug efficacy and safety. The indazole ring system, a bioisostere of indole, is a privileged structure in drug discovery, appearing in agents targeting cancer and inflammation.

The analysis of this compound serves as an exemplary case study. Its structure features key hydrogen bond donors (N-H of the indazole, O-H of the carboxylic acid) and acceptors (N of the indazole, C=O of the carboxylic acid), predisposing it to form robust and potentially varied supramolecular synthons. A thorough crystal structure analysis provides an unambiguous determination of its molecular conformation, intermolecular interactions, and packing efficiency, which are critical data points for lead optimization and formulation development. This guide outlines the integrated experimental and computational approach required to achieve this.

Synthesis and Single Crystal Growth: The Foundation of Analysis

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Proposed Synthesis Route

While various synthetic routes to indazole acetic acids exist, a common approach involves the cyclization of appropriately substituted precursors. A plausible route for this compound could be adapted from established methods for related isomers.

Purification and Characterization

Prior to crystallization attempts, the synthesized compound must be rigorously purified, typically by column chromatography or preparative HPLC, to >99% purity. The identity and purity should be confirmed by:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the molecular structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

Crystallization Protocol: A Game of Patience and Precision

Growing single crystals suitable for X-ray diffraction is often the most challenging step. A systematic screening of conditions is required. The principle relies on creating a supersaturated solution from which the compound slowly precipitates in an ordered crystalline form rather than as an amorphous powder.[1][2][3][4][5]

Step-by-Step Crystallization Screening:

-

Solvent Selection: Begin by testing the solubility of this compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, water, hexane) at room temperature and at boiling point. An ideal solvent will show poor solubility at room temperature and high solubility when heated.[1][4]

-

Slow Evaporation:

-

Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a small vial.

-

Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

-

-

Slow Cooling:

-

Prepare a saturated solution of the compound in a minimal amount of a suitable boiling solvent.

-

Ensure all solid has dissolved. If the solution is colored by impurities, hot filtration after adding decolorizing carbon may be necessary.[1]

-

Allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in a refrigerator (4 °C).

-

-

Vapor Diffusion (Solvent/Anti-Solvent):

-

Dissolve the compound in a small amount of a "good" solvent in which it is highly soluble.

-

Place this vial inside a larger, sealed jar containing a volatile "anti-solvent" in which the compound is insoluble, but which is miscible with the "good" solvent.

-

Over time, the anti-solvent vapor will diffuse into the solution, reducing the compound's solubility and promoting crystallization.[3]

-

-

Crystal Harvesting: Once suitable crystals (typically 0.1-0.4 mm in size, with clear faces and no visible fractures) have formed, they must be carefully harvested using a nylon loop and immediately prepared for mounting on the diffractometer.[6]

Experimental Structure Determination: From Diffraction to Model

This section details the core crystallographic workflow, from data collection to the final refined structural model.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal.[7][8]

Experimental Workflow for SC-XRD:

Step-by-Step Protocol:

-

Mounting: A selected crystal is mounted on a goniometer head, often in a cryo-stream of nitrogen gas (e.g., 100 K) to minimize thermal motion and radiation damage.[9]

-

Data Collection: The crystal is placed on a diffractometer (e.g., a Bruker D8 Venture) and irradiated with monochromatic X-rays (e.g., Mo Kα).[9][10] The crystal is rotated, and a series of diffraction images are collected by a detector.

-

Data Integration and Reduction: The collected images are processed to determine the unit cell dimensions, space group, and the intensities of thousands of individual reflections. This process yields a reflection file (typically with an .hkl extension).

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods, typically with software like SHELXT, which is often integrated within platforms like Olex2.[11][12][13] This provides an initial, approximate model of the atomic positions.

-

Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization process with software like SHELXL.[14][15] This iterative process optimizes atomic coordinates, thermal parameters, and occupancies to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are typically located from the difference Fourier map and refined using appropriate constraints.

-

Finalization: The final refined model is validated and prepared for publication in the form of a Crystallographic Information File (CIF).

Powder X-ray Diffraction (PXRD) for Polymorphism Screening

While SC-XRD analyzes a single crystal, PXRD is essential for analyzing a bulk powder sample. It is the primary tool for identifying polymorphs, as each crystalline form produces a unique "fingerprint" diffraction pattern.[16][17][18][19][20]

Protocol for Polymorphism Screening:

-

Sample Preparation: Gently grind a small amount of the bulk synthesized material to ensure a random orientation of crystallites.

-

Data Collection: Analyze the powder on a PXRD instrument. Data is typically collected over a 2θ range of 2-40°.

-

Pattern Analysis: Compare the experimental PXRD pattern of the bulk sample with the pattern simulated from the single-crystal data.

-

Match: If the patterns match, the bulk sample consists of the same crystalline form as the single crystal.

-

Mismatch/Additional Peaks: If the patterns differ or contain extra peaks, it indicates the presence of another polymorph or an impurity, warranting further crystallization screening and analysis.[18][20]

-

Advanced Structural Analysis and Computational Validation

Beyond the atomic coordinates, a deeper analysis of the crystal structure reveals the crucial intermolecular forces governing the solid-state assembly. Computational methods provide an essential layer of validation for the experimental results.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal.[21] It maps properties onto a unique molecular surface defined by the molecule's electron distribution in the crystal.

Workflow for Hirshfeld Surface Analysis:

Protocol using CrystalExplorer:

-

Generate Surface: Import the final CIF file into CrystalExplorer software.[22]

-

Map d_norm: Generate the Hirshfeld surface mapped with the d_norm property. This property highlights intermolecular contacts shorter than the van der Waals radii sum in red, contacts of van der Waals separation in white, and longer contacts in blue. The prominent red spots visually identify key interactions like hydrogen bonds.

-

Generate 2D Fingerprint Plots: Create 2D fingerprint plots, which summarize all intermolecular contacts in the crystal. The plot of d_e (distance to the nearest nucleus external to the surface) versus d_i (distance to the nearest nucleus internal to the surface) is unique for a given crystal structure.

-

Decomposition and Quantification: Decompose the fingerprint plot to quantify the relative contributions of different types of interactions (e.g., H···O, H···N, H···H, C···H) to the total crystal packing. This provides quantitative data on the importance of various forces.

Validation with Density Functional Theory (DFT)

Dispersion-corrected Density Functional Theory (d-DFT) serves as an excellent tool for validating and refining experimental crystal structures.[23][24] By performing a geometry optimization of the crystal structure in vacuo (gas phase) and comparing it to the experimental solid-state structure, one can assess the correctness of the experimental model.

Protocol for DFT Validation:

-

Input: Use the atomic coordinates from the experimental CIF file as the starting geometry.

-

Geometry Optimization: Perform a full geometry optimization of the unit cell (both atomic positions and lattice parameters) using a suitable DFT software package (e.g., Gaussian, VASP) with a dispersion-corrected functional (e.g., B3LYP-D3) and an appropriate basis set (e.g., 6-311++G(d,p)).[25]

-

Comparison: Calculate the root-mean-square deviation (RMSD) of the atomic positions between the experimental and the DFT-optimized structures. For a well-determined organic crystal structure, the RMSD should be very low (typically < 0.1 Å for non-hydrogen atoms).[23][24] A larger deviation might indicate issues with the experimental model, such as un-modeled disorder or an incorrect space group assignment.

Data Presentation and Interpretation

Clear presentation of crystallographic data is crucial for communication and archiving.

Crystallographic Data Table

A standardized table should be generated to summarize the key results of the SC-XRD experiment.

| Parameter | Value |

| Chemical Formula | C₉H₈N₂O₂ |

| Formula Weight | 176.17 |

| Temperature (K) | e.g., 100(2) |

| Wavelength (Å) | e.g., 0.71073 (Mo Kα) |

| Crystal System | To be determined |

| Space Group | To be determined |

| Unit Cell Dimensions | |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z (molecules/unit cell) | To be determined |

| Density (calculated, g/cm³) | To be determined |

| Data Collection & Refinement | |

| Reflections collected | To be determined |

| Independent reflections | To be determined |

| Goodness-of-fit (GOF) on F² | To be determined |

| Final R indices [I > 2σ(I)] | R₁ = ?, wR₂ = ? |

| R indices (all data) | R₁ = ?, wR₂ = ? |

| CCDC Deposition Number | To be assigned |

Analysis of Hydrogen Bonding and Supramolecular Motifs

The refined structure should be analyzed for hydrogen bonds and other significant intermolecular interactions using software like Mercury or PLATON.[26][27][28] Key hydrogen bonds should be tabulated with their donor-acceptor distances and angles. The analysis should describe the resulting supramolecular motifs (e.g., chains, sheets, rings) that define the overall crystal packing. For this compound, one might anticipate the classic carboxylic acid dimer synthon or catemeric chains, potentially linked into a 3D network by indazole N-H···N hydrogen bonds.

Conclusion

The comprehensive crystal structure analysis of this compound, as outlined in this guide, provides a blueprint for the characterization of novel pharmaceutical compounds. By integrating meticulous experimental work—from synthesis and crystallization to high-resolution X-ray diffraction—with powerful analytical and computational tools like Hirshfeld surface analysis and DFT, researchers can gain unparalleled insight into the solid-state properties of their molecules. This multi-faceted approach ensures not only the structural integrity of the determined model but also provides a deep understanding of the intermolecular forces that govern crystal packing. The resulting knowledge is invaluable for controlling polymorphism, predicting material properties, and ultimately, accelerating the development of safe and effective medicines.

References

- 1. Recrystallization [sites.pitt.edu]

- 2. people.chem.umass.edu [people.chem.umass.edu]

- 3. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]

- 4. Home Page [chem.ualberta.ca]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 7. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 8. creative-biostructure.com [creative-biostructure.com]

- 9. unica.it - Single Crystal X-Ray Diffraction (SC-XRD) [web.unica.it]

- 10. sssc.usask.ca [sssc.usask.ca]

- 11. youtube.com [youtube.com]

- 12. scs.illinois.edu [scs.illinois.edu]

- 13. psi.ch [psi.ch]

- 14. Crystal Structure Refinement A Crystallographer's Guide to SHELXL [lyon.ecampus.com]

- 15. cad4.cpac.washington.edu [cad4.cpac.washington.edu]

- 16. creative-biostructure.com [creative-biostructure.com]

- 17. resources.rigaku.com [resources.rigaku.com]

- 18. researchgate.net [researchgate.net]

- 19. particle.dk [particle.dk]

- 20. Quantification of Trace Polymorphic Impurity in Celecoxib with Powder X-Ray Diffraction Technique [mdpi.com]

- 21. crystalexplorer.net [crystalexplorer.net]

- 22. m.youtube.com [m.youtube.com]

- 23. journals.iucr.org [journals.iucr.org]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

- 26. youtube.com [youtube.com]

- 27. PLATON INTRO [web.mit.edu]

- 28. PLATON MANUAL [platonsoft.nl]

The Rising Therapeutic Potential of 2-(1H-Indazol-4-yl)acetic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous biologically active compounds.[1] This bicyclic heterocyclic system, consisting of a benzene ring fused to a pyrazole ring, offers a versatile template for designing novel therapeutic agents.[1] Among the various indazole isomers, derivatives of 2-(1H-indazol-4-yl)acetic acid are emerging as a promising class of molecules with significant potential in oncology and inflammatory diseases. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic promise of these novel derivatives, tailored for researchers, scientists, and drug development professionals.

The Indazole Core: A Privileged Scaffold in Drug Discovery

Indazoles are of significant pharmacological importance, forming the structural basis for a wide range of therapeutic agents.[1] Marketed drugs such as the anti-cancer agent GDC-0941 (a potent PI3K inhibitor) feature the 2-(1H-indazol-4-yl) moiety, highlighting the clinical relevance of this particular substitution pattern.[2][3] The unique electronic properties and hydrogen bonding capabilities of the indazole nucleus allow for effective interaction with various biological targets, making it a "privileged scaffold" in drug design.

Synthesis and Chemical Characterization

The synthesis of this compound derivatives can be approached through various synthetic routes. A common strategy involves the construction of the indazole ring followed by the introduction or modification of the acetic acid side chain.

General Synthetic Workflow

A representative synthetic approach is outlined below. This multi-step process allows for the versatile introduction of various substituents on the indazole core, enabling the exploration of structure-activity relationships.

Caption: General synthetic workflow for this compound derivatives.

Step-by-Step Protocol:

-

Indazole Ring Formation: The synthesis often commences with a substituted 2-fluoro-benzonitrile which, upon reaction with hydrazine hydrate, yields the corresponding amino indazole.[4]

-

N1-Alkylation: The amino indazole can then be selectively alkylated at the N1 position.[4]

-

Introduction of the Acetic Acid Moiety (via Suzuki Coupling): A common method to introduce the acetic acid precursor at the 4-position is through a Suzuki coupling reaction. This involves the coupling of a halogenated indazole intermediate with a suitable boronic acid or ester derivative of an acetic acid synthon.[2]

-

Final Modification: The resulting intermediate can then be subjected to further chemical modifications, such as hydrolysis of an ester to yield the final carboxylic acid, or amidation to generate a diverse library of derivatives.

Biological Activities and Therapeutic Potential

Derivatives of this compound have shown promise in several therapeutic areas, most notably in oncology and the treatment of inflammatory conditions.

Anticancer Activity

The anticancer potential of this class of compounds is exemplified by the potent and selective Class I PI3 Kinase inhibitor, GDC-0941.[2][3]

Mechanism of Action: PI3K Inhibition

The PI3K/Akt signaling pathway is frequently deregulated in various cancers, making it a critical target for therapeutic intervention.[2] GDC-0941, which contains the 2-(1H-indazol-4-yl) core, effectively inhibits the p110α isoform of PI3 kinase.[2] This inhibition blocks downstream signaling, leading to reduced cell proliferation and induction of apoptosis in tumor cells.[5]

Caption: Simplified PI3K/Akt signaling pathway and the inhibitory action of GDC-0941.

In Vitro and In Vivo Efficacy:

Numerous studies have demonstrated the potent anti-proliferative effects of indazole derivatives against a range of human cancer cell lines.[5][6] For instance, certain indazole derivatives have shown significant growth inhibitory activity against lung, breast, and leukemia cell lines.[5] In vivo studies using tumor xenograft models have further validated the anticancer potential of these compounds, demonstrating tumor growth suppression.[5]

Anti-inflammatory Activity

Indazole derivatives have long been recognized for their anti-inflammatory properties. The mechanism of action is often attributed to the inhibition of key inflammatory mediators.

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of indazole compounds are believed to be mediated, at least in part, by the inhibition of cyclooxygenase (COX) enzymes and the suppression of pro-inflammatory cytokines such as TNF-α.[7] By reducing the production of prostaglandins and other inflammatory molecules, these derivatives can effectively attenuate the inflammatory response.

Preclinical Evaluation:

The anti-inflammatory potential of indazole derivatives has been evaluated in various preclinical models. The carrageenan-induced paw edema model in rats is a standard assay for assessing acute anti-inflammatory activity. Studies have shown that indazole derivatives can significantly reduce paw edema in this model, demonstrating their in vivo efficacy.[7]

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives can be significantly influenced by the nature and position of substituents on the indazole ring and modifications to the acetic acid side chain.

Key SAR Insights:

-

Substituents on the Indazole Ring: Methoxy- or hydroxyl-containing groups at the C4 position of the indazole ring have been shown to be potent substituents in some series of indazole derivatives.[4][8]

-

Modifications of the Acetic Acid Moiety: Conversion of the carboxylic acid to amides or esters can modulate the pharmacokinetic and pharmacodynamic properties of the compounds. This allows for the fine-tuning of activity and selectivity.

-

N1-Substitution: The substituent at the N1 position of the indazole ring plays a crucial role in target engagement and overall potency. For example, in a series of CCR4 antagonists, meta-substituted benzyl groups at the N1 position were found to be most potent.[4][8]

A summary of the inhibitory concentrations (IC50) of selected indazole derivatives against various cancer cell lines is presented in the table below.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 2f | A549 (Lung) | 0.95 | [5] |

| 4T1 (Breast) | 0.23 | [5] | |

| HepG2 (Hepatoma) | 0.80 | [5] | |

| MCF-7 (Breast) | 0.34 | [5] | |

| HCT116 (Colon) | 1.15 | [5] | |

| 6o | K562 (Chronic Myeloid Leukemia) | 5.15 | [6] |

Future Directions and Conclusion

Derivatives of this compound represent a fertile ground for the discovery of novel therapeutic agents. The versatility of the indazole scaffold, combined with the potential for diverse chemical modifications, offers a powerful platform for the development of potent and selective inhibitors of various biological targets. Future research should focus on:

-

Expansion of the Chemical Space: Synthesis of diverse libraries of this compound derivatives to explore a wider range of biological targets.

-

Target Deconvolution: Elucidation of the specific molecular targets and mechanisms of action for novel active compounds.

-

Optimization of Pharmacokinetic Properties: Improvement of the drug-like properties of lead compounds to enhance their clinical potential.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential therapeutic targets of 2-(1H-indazol-4-yl)acetic acid

An In-Depth Technical Guide to the Identification and Validation of Potential Therapeutic Targets for 2-(1H-indazol-4-yl)acetic acid

Authored by a Senior Application Scientist

Abstract

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] this compound is a molecule of interest due to its structural similarity to other biologically active indazole derivatives. This guide provides a comprehensive, technically-grounded framework for the identification and validation of its potential therapeutic targets. We will delve into hypothesized target classes based on the known activities of related indazole compounds and present a systematic workflow for target discovery and validation. This document is intended for researchers, scientists, and drug development professionals engaged in the early stages of drug discovery.

The Indazole Nucleus: A Cornerstone of Modern Medicinal Chemistry

The indazole ring system is a versatile scaffold found in a multitude of compounds demonstrating diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The therapeutic success of indazole-containing drugs underscores the importance of this heterocycle in drug design. Given the prevalence of the indazole core in clinically relevant molecules, this compound represents a promising starting point for a target identification campaign.

Hypothesizing Potential Therapeutic Targets for this compound

Based on the established bioactivities of various indazole derivatives, we can postulate several potential target classes for this compound. These hypotheses provide a rational basis for initiating a target discovery program.

Protein Kinases

Numerous indazole derivatives have been identified as potent protein kinase inhibitors.[2] This class of enzymes plays a crucial role in cellular signaling and is frequently dysregulated in diseases such as cancer and inflammatory disorders.

-

Pim Kinases: A series of 1H-indazole derivatives have been reported as pan-Pim kinase inhibitors.[2]

-

Fibroblast Growth Factor Receptors (FGFRs): Novel 1H-indazole-based derivatives have shown inhibitory activity against FGFR kinases.[2]

-

Extracellular Signal-Regulated Kinases (ERK1/2): Certain 1H-indazole amide derivatives have demonstrated potent enzymatic and cellular activity against ERK1/2.[2]

-

c-Jun N-terminal Kinases (JNKs): JNKs are significant targets in inflammatory diseases and cancer, and their inhibition is a key area of therapeutic research.[4][5]

-

Phosphatidylinositol 3-Kinase (PI3K): The compound GDC-0941, which contains an indazole moiety, is a potent inhibitor of class I PI3K.[6][7]

G-Protein Coupled Receptors (GPCRs)

GPCRs are a large family of transmembrane receptors that are the targets of a significant portion of modern medicines.

-

CRTh2 Antagonists: Pyrazole-4-acetic acid derivatives, which are structurally similar to indazole-4-acetic acids, have been identified as CRTh2 receptor antagonists.[8]

-

Prostaglandin E Receptor 1 (EP1) Antagonists: 2-(1H-indazol-1-yl)-thiazole derivatives have been designed as selective EP1 receptor antagonists for the potential treatment of overactive bladder.[9]

Nuclear Receptors

Nuclear receptors are a class of ligand-activated transcription factors that regulate gene expression.

-

Aryl Hydrocarbon Receptor (AHR) Agonists: Derivatives of 5-((1H-indazol-3-yl)methylene)-2-thioxoimidazolidin-4-one have been discovered as a new class of AHR agonists with potential anti-psoriasis activity.[10]

Other Potential Targets

-

Cyclooxygenase-2 (COX-2): Some 2H-indazole derivatives have shown in vitro inhibitory activity against COX-2, suggesting a potential anti-inflammatory mechanism.[1][3]

A Systematic Workflow for Target Identification and Validation

The following section outlines a comprehensive, multi-pronged approach to de-orphanize this compound and validate its therapeutic target(s).

Caption: A systematic workflow for the identification and validation of therapeutic targets.

Phase 1: Target Hypothesis Generation

-

In Silico Target Prediction: Utilize computational tools such as PharmMapper, SuperPred, and SwissTargetPrediction to generate a list of potential targets based on the 3D structure and pharmacophoric features of this compound.

-

Literature Review: Conduct a thorough review of scientific literature and patent databases for indazole derivatives with similar substitution patterns to identify known biological activities and targets.[11][12][13]

Phase 2: In Vitro Screening

-

Broad Biochemical Screening: Screen the compound against large panels of purified enzymes and receptors. Commercially available screening services offer panels for hundreds of kinases, GPCRs, ion channels, and nuclear receptors.

-

Phenotypic Cellular Screening: Evaluate the effect of the compound on various cellular phenotypes, such as cell proliferation, apoptosis, cytokine production, and reporter gene activation. This can provide clues about the underlying signaling pathways affected.

Phase 3: Hit Confirmation and Mechanism of Action (MoA) Studies

Once a preliminary "hit" is identified from the screening phase, the next step is to confirm the interaction and elucidate the mechanism of action.

-

Direct Binding Assays:

-

Surface Plasmon Resonance (SPR): To measure the binding kinetics (kon, koff) and affinity (KD) of the compound to the purified target protein.

-

Isothermal Titration Calorimetry (ITC): To determine the thermodynamic parameters of binding (ΔH, ΔS) and the stoichiometry of the interaction.

-

Cellular Thermal Shift Assay (CETSA): To confirm target engagement in a cellular context by measuring the thermal stabilization of the target protein upon compound binding.

-

-

Enzymatic/Functional Assays:

-

IC50/EC50 Determination: To quantify the potency of the compound in inhibiting (for enzymes) or modulating (for receptors) the activity of the target. This should be performed using orthogonal assay formats to rule out artifacts.

-

Phase 4: Target Validation

The final and most critical phase is to establish a causal link between the modulation of the identified target and the observed biological effect.

-

Cellular Target Engagement Assays: Use techniques like NanoBRET or fluorescence resonance energy transfer (FRET) to quantify the engagement of the compound with its target in live cells.

-

Target Knockdown/Knockout Studies: Employ genetic techniques such as siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target protein. The cellular phenotype observed upon target depletion should mimic the effect of the compound.

-

In Vivo Proof-of-Concept Studies: Evaluate the efficacy of the compound in a relevant animal model of disease. Concurrently, measure target engagement and downstream pharmacodynamic biomarkers in the animals to establish a clear link between target modulation and therapeutic effect.

Detailed Experimental Protocols

Protocol: Kinase Inhibition Assay (Example: JNK1)

This protocol describes a typical in vitro assay to determine the IC50 of a test compound against a protein kinase.

-

Reagents and Materials:

-

Recombinant human JNK1 (active)

-

ATP

-

JNKtide (substrate peptide)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

Test compound (this compound) dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega)

-

384-well white plates

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add 1 µL of the compound dilutions to the wells of a 384-well plate.

-

Add 10 µL of a solution containing JNK1 and JNKtide in assay buffer to each well.

-

Incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding 10 µL of ATP solution in assay buffer.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction and detect the amount of ADP produced by adding 20 µL of ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature.

-

Add 40 µL of Kinase Detection Reagent.

-

Incubate for 30 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.

-

Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol outlines a method to confirm target engagement in intact cells.

-

Cell Culture and Treatment:

-

Culture a relevant cell line to ~80% confluency.

-

Treat the cells with the test compound or vehicle (DMSO) for a specified time.

-

-

Heating and Lysis:

-

Harvest the cells and resuspend them in a suitable buffer.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

-

Cool the samples at room temperature for 3 minutes.

-

Lyse the cells by freeze-thaw cycles.

-

Centrifuge to separate the soluble fraction (containing stabilized protein) from the precipitated fraction.

-

-

Protein Detection:

-

Collect the supernatant.

-

Analyze the amount of the target protein in the soluble fraction by Western blotting or ELISA.

-

A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.

-

Data Presentation

Table 1: Hypothetical Screening Results for this compound

| Target Class | Representative Target | Assay Type | Result (IC50/EC50 in µM) |

| Kinases | JNK1 | Biochemical | 0.5 |

| PI3Kα | Biochemical | > 50 | |

| ERK2 | Biochemical | 15 | |

| GPCRs | CRTh2 | Binding | 2.1 |

| EP1 | Functional | 8.7 | |

| Nuclear Receptors | AHR | Reporter Gene | > 50 |

Visualization of a Hypothesized Signaling Pathway

Caption: Hypothesized inhibition of the JNK signaling pathway by this compound.

Conclusion

While the specific therapeutic target of this compound remains to be elucidated, its chemical structure, rooted in the privileged indazole scaffold, suggests a high probability of biological activity. This guide has provided a comprehensive and actionable framework for the systematic identification and validation of its molecular target(s). By employing a combination of in silico, in vitro, and in vivo approaches, researchers can effectively de-orphanize this compound and unlock its therapeutic potential. The methodologies and protocols detailed herein are designed to ensure scientific rigor and provide a clear path forward in the drug discovery process.

References

- 1. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. c-Jun N-terminal kinases as potential therapeutic targets [pubmed.ncbi.nlm.nih.gov]

- 5. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-(1H-Pyrazol-4-yl)acetic acids as CRTh2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of 2-(1H-indazol-1-yl)-thiazole derivatives as selective EP(1) receptor antagonists for treatment of overactive bladder by core structure replacement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of 5-((1H-indazol-3-yl) methylene)-2-thioxoimidazolidin-4-one derivatives as a new class of AHR agonists with anti-psoriasis activity in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. WO2009106982A1 - Indazole derivatives - Google Patents [patents.google.com]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

A Technical Guide to the Discovery of Novel Indazole Acetic Acid Scaffolds for Modern Drug Development

Abstract

The indazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Its unique physicochemical properties and hydrogen bonding capabilities, coupled with its similarity to other crucial motifs like indole and benzimidazole, make it a cornerstone in fragment-based drug design.[2] This guide provides an in-depth technical exploration of the discovery and development of novel indazole acetic acid scaffolds. We will traverse the entire discovery pipeline, from rational design strategies and advanced synthetic methodologies to comprehensive biological evaluation and structure-activity relationship (SAR) analysis. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and self-validating protocols to accelerate the journey from concept to clinical candidate.

The Indazole Acetic Acid Scaffold: Rationale and Strategic Design

The enduring appeal of the indazole scaffold lies in its versatility. It is present in approved drugs for a range of indications, from the anti-inflammatory properties of Bendazac and Benzydamine to the potent anti-cancer activity of kinase inhibitors like Pazopanib and Axitinib.[1][3][4] The addition of an acetic acid moiety introduces a critical functional group that can engage in key interactions with biological targets, often mimicking the binding of endogenous carboxylic acids.

Therapeutic Targeting: Where Scaffolds Meet Strategy

The selection of a therapeutic area is the first critical decision. Indazole derivatives have demonstrated significant potential across multiple domains:

-

Oncology: As potent inhibitors of various kinases (e.g., FGFR, Bcr-Abl, Aurora kinases) and other cancer-related targets like IDO1 and HIF-1, these scaffolds are central to the development of next-generation anti-cancer agents.[5][6][7]

-

Neurodegenerative Diseases: By inhibiting enzymes like monoamine oxidase (MAO) and glycogen synthase kinase 3 (GSK-3), indazole derivatives offer promising avenues for treating conditions such as Parkinson's and Alzheimer's disease.[8][9]

-

Inflammation and Immunology: The anti-inflammatory legacy of Bendazac continues with the development of modern indazole derivatives targeting pathways like the calcium-release activated calcium (CRAC) channel, crucial for mast cell activation.[10][11]

Modern Design Principles: Beyond the Core

The design of novel indazole acetic acids leverages established medicinal chemistry principles, enhanced by computational power.

-

Bioisosteric Replacement: This strategy involves substituting parts of a molecule with other groups that retain similar biological activity but offer improved physicochemical or pharmacokinetic properties.[12] Indazoles are frequently employed as bioisosteres for phenols or indoles to enhance metabolic stability and tune pharmacodynamics.[2] Furthermore, the carboxylic acid group itself is a prime candidate for bioisosteric replacement with moieties like tetrazoles or hydroxypyrazoles to mitigate risks associated with acyl glucuronide formation and improve tissue permeation.[13][14]

-

Computational and In Silico Design: Computer-Aided Drug Design (CADD) is indispensable for accelerating the discovery process.[15] Depending on the available information, different approaches are used:

-

Structure-Based Drug Design (SBDD): When the 3D structure of the target protein is known, SBDD methods like molecular docking can predict how newly designed ligands will bind, guiding the synthesis of compounds with higher affinity.[16]

-

Ligand-Based Drug Design (LBDD): In the absence of a target structure, LBDD methods utilize the knowledge of existing active molecules to build pharmacophore models and identify new compounds with similar, desirable features.[15]

-

The following workflow illustrates a typical computational design and hit identification process.

Caption: Computational Drug Design and Screening Workflow.

Synthesis of Novel Indazole Acetic Acid Scaffolds

The translation of in silico designs into tangible compounds requires robust and efficient synthetic chemistry. While classical methods exist, modern drug discovery demands strategies that are rapid, versatile, and amenable to library synthesis.

A Modern Approach: Cascade N-N Bond Formation

A significant advancement is the development of cascade N-N bond-forming reactions.[17][18][19] This approach enables the convenient synthesis of diverse indazole acetic acid derivatives by heating readily available 3-amino-3-(2-nitroaryl)propanoic acids with a suitable nucleophile/solvent under basic conditions.[17] This method is particularly powerful as it tolerates a wide range of functional groups, allowing for the rapid generation of compound libraries for SAR studies.

Key Advantages:

-

Efficiency: A cascade reaction combines multiple steps into a single operation.

-

Versatility: Allows for the synthesis of unsubstituted, hydroxy, and alkoxy indazole acetic acid derivatives.[17][18]

-

Metal-Free: Avoids the use of metal catalysts, which can simplify purification.[20]

Microwave-assisted synthesis has further accelerated this process, dramatically reducing reaction times while often improving yields.[17][20]

Caption: General workflow for microwave-assisted synthesis.

Experimental Protocol: Microwave-Assisted Synthesis of an Alkoxy-Indazole Acetic Acid

This protocol is adapted from the work of Skillinghaug et al. and serves as a self-validating system for producing novel scaffolds.[17][20]

Objective: To synthesize a 1-alkoxy-1H-indazole-3-acetic acid derivative.

Materials:

-

3-amino-3-(2-nitrophenyl)propanoic acid (Starting Material, 1.0 equiv)

-

Anhydrous alcohol (e.g., Ethanol, serves as solvent and nucleophile)

-

Sodium Hydroxide (NaOH, 4.0 equiv)

-

Microwave synthesis vial (10 mL) with stir bar

-

Microwave reactor

-

Rotary evaporator

-

Reverse-phase HPLC for purification

-

NMR Spectrometer and High-Resolution Mass Spectrometer for characterization

Procedure:

-

Preparation: To a 10 mL microwave vial, add 3-amino-3-(2-nitrophenyl)propanoic acid (e.g., 100 mg, 0.476 mmol).

-

Reagent Addition: Add anhydrous ethanol (5 mL) and sodium hydroxide (76 mg, 1.90 mmol).

-

Causality Check: The use of excess base is critical to facilitate the deprotonation events necessary for the intramolecular cyclization and N-N bond formation cascade. Ethanol acts as both the solvent and the nucleophile that will be incorporated into the final structure.

-

Microwave Reaction: Seal the vial and place it in the microwave reactor. Irradiate at 150 °C for 20 minutes with stirring. The high temperature, achieved rapidly via microwave heating, is essential to drive the cascade reaction to completion.

-

Workup: After cooling, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.

-

Purification: Re-dissolve the residue in a minimal amount of DMSO/water. Purify the crude product using preparative reverse-phase HPLC.

-

Validation & Characterization: Collect the fractions containing the desired product and lyophilize to obtain a pure solid. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS. The expected mass and NMR shifts provide definitive validation of a successful synthesis.[17]

Biological Evaluation and SAR

With a library of novel compounds in hand, the next phase involves a systematic biological evaluation to identify promising leads and understand the relationship between chemical structure and biological activity.

The Screening Cascade

A tiered approach is employed to efficiently manage resources, starting with broad, high-throughput in vitro assays and progressing to more complex and resource-intensive models for only the most promising compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent Advances in the Development of Indazole‐based Anticancer Agents | Semantic Scholar [semanticscholar.org]

- 8. benthamscience.com [benthamscience.com]

- 9. Importance of Indazole against Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacological properties of indazole derivatives: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 13. One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 15. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. BJOC - Computational methods in drug discovery [beilstein-journals.org]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis of Substituted Indazole Acetic Acids by N-N Bond Forming Reactions [diva-portal.org]

- 19. Synthesis of substituted indazole acetic acids by N−N bond forming reactions - White Rose Research Online [eprints.whiterose.ac.uk]

- 20. researchgate.net [researchgate.net]

Spectroscopic data interpretation (NMR, IR, MS) for 2-(1H-indazol-4-yl)acetic acid

An In-Depth Technical Guide to the Spectroscopic Interpretation of 2-(1H-indazol-4-yl)acetic acid

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound, a molecule of interest in medicinal chemistry and drug development.[1] Aimed at researchers, scientists, and drug development professionals, this document outlines the principles and practical interpretation of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for the unambiguous structural elucidation of this compound. The narrative synthesizes theoretical principles with field-proven insights, detailing experimental protocols and data interpretation strategies. Through an integrated approach, we demonstrate how these complementary techniques provide a holistic and validated confirmation of the molecular structure.

Introduction and Molecular Overview

Structural elucidation is the cornerstone of chemical research and development. The identity and purity of a compound must be unequivocally established before its biological or material properties can be meaningfully investigated. For novel heterocyclic compounds like this compound, a multi-technique spectroscopic approach is not just best practice; it is a mandatory step for scientific rigor.

This compound belongs to the indazole class of compounds, which are bicyclic heteroaromatics that are prominent scaffolds in numerous pharmacologically active agents. The molecule consists of an indazole core substituted at the 4-position with an acetic acid moiety.

-

Molecular Formula: C₉H₈N₂O₂

-

Molecular Weight (Monoisotopic): 176.0586 g/mol [2]

-

Molecular Weight (Average): 176.17 g/mol [2]

This guide will systematically deconstruct the expected data from each major spectroscopic technique to build a complete structural picture.

Caption: Structure of this compound with IUPAC numbering.

Integrated Analytical Workflow

The structural confirmation process follows a logical progression. Mass spectrometry first provides the molecular weight, offering a fundamental check of the elemental composition. Infrared spectroscopy then identifies the key functional groups present, confirming the existence of the carboxylic acid and aromatic systems. Finally, NMR spectroscopy provides the detailed atomic connectivity, mapping the proton and carbon skeleton to complete the puzzle.

Caption: A typical workflow for spectroscopic structural determination.

Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry is the first-line technique to confirm the molecular weight of a synthesized compound. We utilize Electron Ionization (EI) due to its proficiency in generating a clear molecular ion (M⁺•) and reproducible fragmentation patterns that offer structural clues.[3][4] The energy of the electron beam (typically 70 eV) is high enough to ionize the molecule by ejecting an electron, but also imparts excess energy that causes the molecular ion to fragment in predictable ways.[4]

Predicted EI-MS Data: For this compound (MW = 176.17), the spectrum is expected to be dominated by the molecular ion peak.

-

Molecular Ion (M⁺•): The most critical peak will appear at m/z = 176 . Its presence confirms the molecular formula.

-

Key Fragmentation Pathways: The energetically unstable molecular ion will break apart at its weakest points.[3] The most probable fragmentations are:

-

Loss of the carboxyl group: A cleavage of the C4-C8 bond results in the loss of the •CH₂COOH radical (59 Da), yielding an indazole fragment at m/z = 117 .

-

Benzylic-type cleavage: A highly favorable fragmentation involves the loss of the •COOH radical (45 Da) to form a stable, resonance-delocalized cation at m/z = 131 . This is often a very prominent peak.

-

Decarboxylation: Loss of a neutral CO₂ molecule (44 Da) would initially form an ion at m/z = 132, which can further rearrange.

-

Data Presentation: Predicted MS Peaks

| m/z Value | Proposed Fragment Identity | Comments |

|---|---|---|

| 176 | [C₉H₈N₂O₂]⁺• | Molecular Ion (M⁺•) |

| 131 | [C₈H₇N₂]⁺ | M⁺• - •COOH; Loss of the carboxyl radical |

| 117 | [C₇H₅N₂]⁺ | M⁺• - •CH₂COOH; Loss of the acetic acid side chain |

Caption: Primary fragmentation pathways for this compound in EI-MS.

Experimental Protocol: Acquiring an EI Mass Spectrum

Trustworthiness: This protocol is designed to ensure reproducible data by minimizing contamination and optimizing instrument parameters.

-

Sample Preparation: Dissolve approximately 0.1-1 mg of the solid sample in 1 mL of a volatile solvent (e.g., methanol or dichloromethane). Ensure the sample is fully dissolved.

-

Instrument Setup: Calibrate the mass spectrometer using a known standard (e.g., perfluorotributylamine, PFTBA) to ensure mass accuracy.

-

Sample Introduction: Introduce the sample solution into the instrument, typically via a direct insertion probe or GC inlet. If using a probe, a small aliquot of the solution is applied, and the solvent is allowed to evaporate completely.

-

Ionization: Use a standard electron ionization energy of 70 eV.

-

Acquisition: Acquire data over a mass range of m/z 40-400 to ensure all fragments and the molecular ion are captured.

-

Data Analysis: Identify the peak with the highest m/z value; this is typically the molecular ion. Analyze the lower mass fragments and calculate the mass differences to propose fragmentation patterns.

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is a rapid and powerful technique for identifying the functional groups within a molecule.[5] Each functional group possesses characteristic vibrational frequencies (stretching, bending) that correspond to the absorption of specific wavelengths of IR radiation. For this compound, the key is to identify the signatures of the carboxylic acid and the aromatic indazole system.

Predicted IR Absorption Data:

-

O-H Stretch (Carboxylic Acid): This is the most diagnostic peak. It appears as an extremely broad and strong absorption band from 2500-3300 cm⁻¹ .[6][7][8] Its breadth is a direct result of extensive intermolecular hydrogen bonding between the carboxylic acid dimers.[6][9]

-

C-H Stretch (Aromatic & Alkyl): The aromatic C-H stretches from the indazole ring will appear as sharp, medium-intensity peaks just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹ ).[9] The aliphatic C-H stretches from the -CH₂- group will be found just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹ ).[9]

-

N-H Stretch (Indazole): The N-H bond of the indazole ring gives a moderate, somewhat broad peak in the 3100-3500 cm⁻¹ region, often appearing on the shoulder of the much broader O-H absorption.[10]

-

C=O Stretch (Carboxylic Acid): A very strong, sharp absorption between 1690-1760 cm⁻¹ is the definitive signal for the carbonyl group.[7][8][11] Its exact position is sensitive to hydrogen bonding, with dimerized acids typically absorbing around 1710 cm⁻¹.[7]

-

C=C Stretch (Aromatic): The carbon-carbon double bonds within the indazole ring will produce several medium-to-weak absorptions in the 1450-1620 cm⁻¹ region.[9]

-

C-O Stretch & O-H Bend: The C-O single bond stretch of the acid appears as a medium-strong band between 1210-1320 cm⁻¹ , while the O-H bend is found near 910-950 cm⁻¹ .[6][8]

Data Presentation: Predicted IR Absorptions

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Intensity |

|---|---|---|---|

| 2500-3300 | O-H Stretch | Carboxylic Acid | Strong, Very Broad |

| 3050-3150 | C-H Stretch | Aromatic (Indazole) | Medium, Sharp |

| 2850-2960 | C-H Stretch | Aliphatic (-CH₂) | Medium, Sharp |

| 1690-1760 | C=O Stretch | Carboxylic Acid | Strong, Sharp |

| 1450-1620 | C=C Stretch | Aromatic (Indazole) | Medium-Weak |

| 1210-1320 | C-O Stretch | Carboxylic Acid | Medium-Strong |

Experimental Protocol: Acquiring an FT-IR Spectrum (Solid)

Trustworthiness: This protocol for the thin solid film method is a reliable and common way to analyze solid samples, minimizing interference from mulling agents or solvents.[12]

-

Sample Preparation: Place a small amount of solid sample (approx. 10-50 mg) into a clean vial.[12] Add a few drops of a volatile solvent in which the solid is soluble (e.g., acetone or methylene chloride) and mix to dissolve.[12]

-

Film Creation: Using a pipette, place one or two drops of the solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[12][13]

-

Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood. A thin, even film of the solid sample should remain on the plate.[12]

-

Background Scan: Ensure the sample compartment of the FT-IR spectrometer is empty and run a background scan. This is crucial to subtract the atmospheric CO₂ and H₂O signals.[14]

-

Sample Scan: Place the salt plate with the sample film into the spectrometer's sample holder. Acquire the spectrum.

-

Data Analysis: Process the spectrum to label the key peaks. If peak intensities are too high (flat-topped), the film is too thick; clean the plate and prepare a more dilute solution.[12] If peaks are too weak, add another drop of the solution to the plate and re-measure.[12]

-

Cleanup: After analysis, thoroughly clean the salt plate with an appropriate solvent (e.g., dry acetone) and return it to a desiccator to prevent moisture damage.[12]